(3S)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine
Description
(3S)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a chiral amine derivative of the benzofuran scaffold, characterized by an ethyl substituent at the 7-position of the aromatic ring and a stereogenic center at the 3-position (S-configuration). Its structure combines the rigidity of the benzofuran core with the flexibility of the ethyl group, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3S)-7-ethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-2-7-4-3-5-8-9(11)6-12-10(7)8/h3-5,9H,2,6,11H2,1H3/t9-/m1/s1 |
InChI Key |
HAOUCRMXJPUIAV-SECBINFHSA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)[C@@H](CO2)N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(CO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and alkylation processes.
Chemical Reactions Analysis
Types of Reactions
(3S)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
(3S)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (3S)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Research Findings and Trends
QSPR Models : Substituent position and electronic properties strongly correlate with retention indices and solubility, as shown in Quantitative Structure–Property Relationship (QSPR) studies. For example, bromo-substituted derivatives exhibit higher lipophilicity (logP ~2.5) compared to fluoro analogs (logP ~1.8) .
Stereochemical Impact : The (3S)-configuration in benzofuranamines is associated with higher receptor-binding affinity in serotonin analogs, underscoring the importance of chiral purity in drug development .
Market Availability : Bromo and fluoro derivatives are commercially available (e.g., LEAP CHEM CO., LTD.), while the ethyl analog is less accessible, indicating either synthetic complexity or niche applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
